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Cat. No.: B1391361 Get Quote

An In-Depth Technical Guide to 3,3-Dimethyl-1-cyclobutene-1-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide provides a comprehensive overview of the known physical and

chemical properties of 3,3-Dimethyl-1-cyclobutene-1-carboxylic acid. It synthesizes

available data with expert insights into its synthesis, reactivity, and potential applications,

particularly within the field of medicinal chemistry.

Introduction: The Rising Prominence of the
Cyclobutane Scaffold
The cyclobutane ring, once considered a synthetic curiosity, is now increasingly recognized for

its valuable role in medicinal chemistry.[1] Its unique, puckered three-dimensional structure

offers a rigid scaffold that can improve metabolic stability, direct key pharmacophore groups,

and serve as an isostere for other chemical moieties.[1] 3,3-Dimethyl-1-cyclobutene-1-
carboxylic acid is a functionalized cyclobutane building block that incorporates several key

features: a strained cyclobutene ring, a gem-dimethyl group that can lock conformations and

enhance lipophilicity, and a carboxylic acid handle crucial for forming derivatives and interacting

with biological targets.[2] This guide delves into the specific properties of this compound,

providing a technical foundation for its application in research and drug development.
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PART 1: Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's fundamental properties is the bedrock of its

application in any scientific endeavor. This section outlines the key physicochemical identifiers

and expected spectroscopic characteristics of 3,3-Dimethyl-1-cyclobutene-1-carboxylic acid.

General and Computed Properties
The following table summarizes the primary molecular identifiers and calculated properties for

3,3-Dimethyl-1-cyclobutene-1-carboxylic acid. Specific experimental data such as melting

point, boiling point, and solubility are not widely reported in public literature, indicating an

opportunity for further experimental characterization.

Property Value Source

IUPAC Name
3,3-dimethylcyclobut-1-ene-1-

carboxylic acid
-

CAS Number 37676-90-7 [3][4][5]

Molecular Formula C₇H₁₀O₂ [3][4]

Molecular Weight 126.15 g/mol [3]

Canonical SMILES CC1(CC(=C1)C(=O)O)C -

Spectroscopic Signature Analysis
While specific spectra for this compound are not readily available, its structure allows for the

confident prediction of key features in various spectroscopic analyses.

Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by features

characteristic of a carboxylic acid. A very broad O-H stretching band would appear from

approximately 2500 to 3500 cm⁻¹.[6] The C=O stretch of the carboxylic acid, conjugated with

the cyclobutene double bond, is predicted to fall in the 1680-1710 cm⁻¹ range.[6] A C=C

stretching peak for the cyclobutene ring would likely be observed near 1640 cm⁻¹, and a

strong C-O stretching band should appear between 1210 and 1320 cm⁻¹.[6] The presence of

a broad O-H wagging peak around 900-960 cm⁻¹ would also be a key diagnostic feature.[6]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b1391361?utm_src=pdf-body
https://www.benchchem.com/product/b1391361?utm_src=pdf-body
https://store.p212121.com/3-3-dimethyl-1-cyclobutene-1-carboxylic-acid/
http://sinfoobiotech.com/product/899225
https://proactivemr.com/products/p378-3340
https://store.p212121.com/3-3-dimethyl-1-cyclobutene-1-carboxylic-acid/
http://sinfoobiotech.com/product/899225
https://store.p212121.com/3-3-dimethyl-1-cyclobutene-1-carboxylic-acid/
https://www.spectroscopyonline.com/view/co-bond-part-iii-carboxylic-acids
https://www.spectroscopyonline.com/view/co-bond-part-iii-carboxylic-acids
https://www.spectroscopyonline.com/view/co-bond-part-iii-carboxylic-acids
https://www.spectroscopyonline.com/view/co-bond-part-iii-carboxylic-acids
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1391361?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The spectrum would show a singlet for the two equivalent methyl groups

(C(CH₃)₂). The two methylene protons (-CH₂-) on the cyclobutene ring would likely appear

as a singlet or a narrow multiplet. The vinyl proton on the double bond would be a singlet,

and the acidic proton of the carboxyl group would present as a broad singlet, the chemical

shift of which would be highly dependent on the solvent and concentration.

¹³C NMR: The spectrum would feature distinct signals for the quaternary carbons (the

gem-dimethyl substituted carbon and the two sp² carbons of the double bond), the

methylene carbon, the two equivalent methyl carbons, and the carbonyl carbon of the

carboxylic acid, which would be the most downfield signal.

PART 2: Synthesis and Chemical Reactivity
The synthesis of substituted cyclobutanes can pose significant challenges due to ring strain

and complex stereochemistry.[7] While a specific, validated synthesis for 3,3-Dimethyl-1-
cyclobutene-1-carboxylic acid is not detailed in the available literature, a plausible synthetic

route can be designed based on established methodologies for related cyclobutane structures.

[8][9]

Proposed Synthetic Workflow
A logical approach would start from a commercially available or readily synthesized

cyclobutanone precursor. The following workflow illustrates a hypothetical, yet chemically

sound, multi-step synthesis.
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Caption: Proposed synthesis of 3,3-Dimethyl-1-cyclobutene-1-carboxylic acid.

Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example based on similar transformations and should be

optimized for safety and yield in a laboratory setting.

Step 1: Knoevenagel Condensation

To a stirred solution of 3,3-dimethylcyclobutan-1-one (1.0 eq) and malonic acid (1.2 eq) in

pyridine (5-10 volumes), add piperidine (0.1 eq) as a catalyst.

Heat the reaction mixture to 80-100 °C and monitor the reaction by TLC or GC-MS for the

consumption of the starting ketone. Water will be generated as a byproduct.
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Upon completion, cool the mixture to room temperature and pour it into an excess of cold,

dilute hydrochloric acid (e.g., 2M HCl) to precipitate the product and neutralize the pyridine.

Filter the resulting solid, wash with cold water, and dry under vacuum to yield the crude

cyclobutylidene malonic acid intermediate.

Step 2: Decarboxylation

Place the crude intermediate from Step 1 into a round-bottom flask equipped with a

condenser.

Heat the solid gently above its melting point (typically 140-160 °C) until the evolution of CO₂

gas ceases. The reaction can be performed neat or in a high-boiling solvent like diphenyl

ether.

Cool the reaction mixture. The resulting crude product can be purified by recrystallization

(e.g., from hexanes or ethyl acetate/hexanes) or by silica gel chromatography to yield pure

3,3-Dimethyl-1-cyclobutene-1-carboxylic acid.

PART 3: Applications in Drug Discovery and
Medicinal Chemistry
The structural motifs present in 3,3-Dimethyl-1-cyclobutene-1-carboxylic acid make it a

valuable building block for the synthesis of novel therapeutic agents.

Role as a Bioisosteric Scaffold
The rigid cyclobutane core is an effective tool for conformational restriction, locking pendant

pharmacophore groups into a specific orientation for optimal target binding. This is a critical

strategy in drug design to enhance potency and selectivity. Furthermore, its saturated

counterpart can serve as a bioisostere for larger cyclic systems or replace metabolically labile

groups.[1]
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Caption: Cyclobutane as a rigid replacement for flexible chains in drug design.

Precursor for Antiviral and Anti-inflammatory Agents
Substituted cyclobutane carboxylic acid derivatives have been investigated for their potential as

antiviral agents, particularly for combating the influenza virus.[10] The carboxylic acid functional

group is essential in this context, as it can be converted into a variety of esters or amides to

modulate pharmacokinetics or act as a key binding element (pharmacophore) itself.[2]

Furthermore, the cyclobutane carboxylic acid scaffold is a key component in advanced drug

candidates. For instance, a cis-1,3-disubstituted cyclobutane carboxylic acid forms the core of

TAK-828F, a potent inverse agonist of the RORγt nuclear receptor, which is a target for treating

autoimmune diseases.[9] This underscores the utility of such building blocks in creating

complex molecules with high therapeutic potential.

Conclusion
3,3-Dimethyl-1-cyclobutene-1-carboxylic acid is a promising, albeit underexplored, chemical

entity. Its unique combination of a strained ring system, conformational-locking gem-dimethyl

groups, and a versatile carboxylic acid handle positions it as a valuable building block for

modern medicinal chemistry. While a comprehensive set of experimentally determined physical

properties is lacking, its structural features and plausible synthetic accessibility make it an

attractive target for further investigation. Its potential application in developing novel

therapeutics, particularly as a rigid scaffold for antiviral and anti-inflammatory agents, warrants

its inclusion in the toolkit of researchers and drug development professionals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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